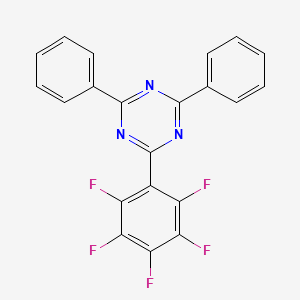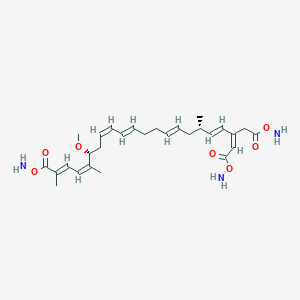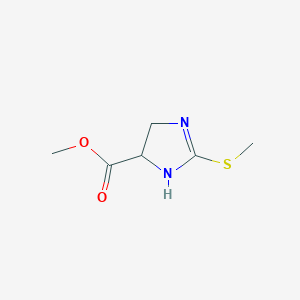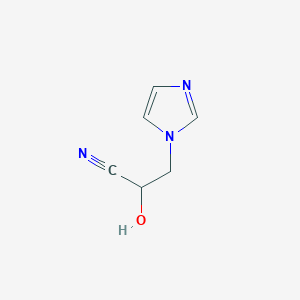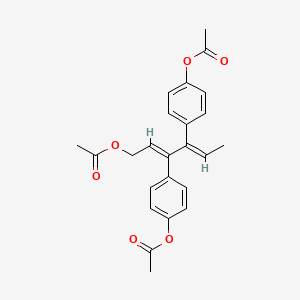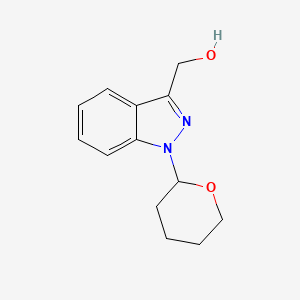
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tetrahydropyran ring fused to an indazole core, with a methanol group attached to the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ketones or aldehydes.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.
Introduction of the Methanol Group: The methanol group can be added through a reduction reaction, where a carbonyl group on the indazole core is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the indazole core.
Scientific Research Applications
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of indazole derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The tetrahydropyran ring and methanol group may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-3-carboxamide share the indazole core but differ in their substituents.
Tetrahydropyran Derivatives: Compounds like tetrahydro-2H-pyran-4-ylmethanol have a similar tetrahydropyran ring but lack the indazole core.
Uniqueness
- The combination of the indazole core with the tetrahydropyran ring and methanol group makes (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)methanol unique. This structure may confer specific biological activities and chemical properties that are not present in other similar compounds.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[1-(oxan-2-yl)indazol-3-yl]methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-11-10-5-1-2-6-12(10)15(14-11)13-7-3-4-8-17-13/h1-2,5-6,13,16H,3-4,7-9H2 |
InChI Key |
HTWXCCYOCMQRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC=C3C(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


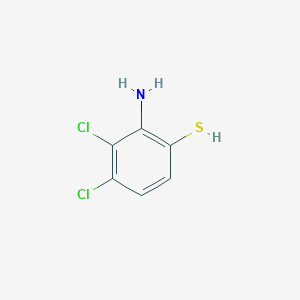
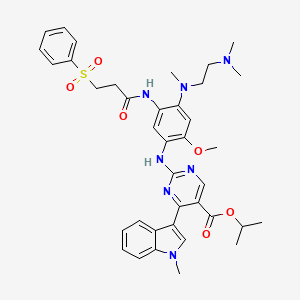
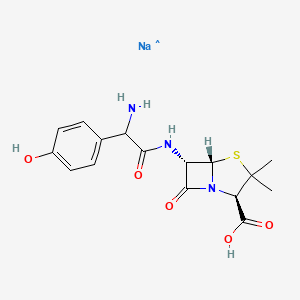
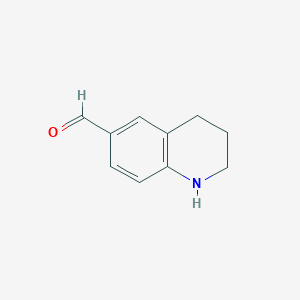
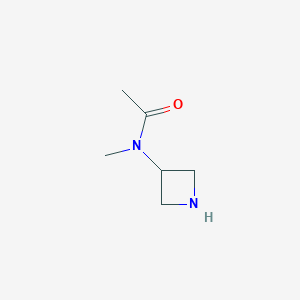
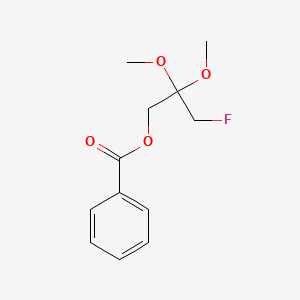
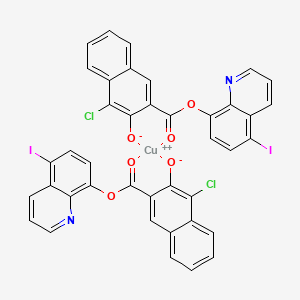
![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)
